molecular formula NULL B1178284 ヒトVEGF165 CAS No. 127464-60-2

ヒトVEGF165

カタログ番号 B1178284
CAS番号: 127464-60-2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Human VEGF165 (Vascular Endothelial Growth Factor 165) is a homodimeric glycoprotein that is produced naturally by the human body. It is a member of the VEGF family, which is involved in angiogenesis and vasculogenesis. This protein is mainly expressed in endothelial cells and is a key factor in the regulation of vascular development, angiogenesis, and the maintenance of vascular integrity. VEGF165 is also involved in the proliferation and migration of endothelial cells, and in the formation of new blood vessels.

科学的研究の応用

治療的血管新生

組換えヒト血管内皮増殖因子(rhVEGF165)は、治療的血管新生において重要な役割を果たします {svg_1}. 血管新生は、新しい血管の形成であり、ヒトの様々な生理学的プロセスにおいて不可欠な要素です {svg_2}.

病的血管新生の阻害

治療的血管新生の促進に加えて、rhVEGF165は、VEGF媒介性の病的血管新生の阻害においても重要な役割を果たします {svg_3}. これは、腫瘍が良性から悪性に移行する際に特に重要です {svg_4}.

内皮細胞の増殖

ヒトVEGF165は、内皮細胞の増殖を促進するために使用されます {svg_5}. これらの細胞は血管の内面を覆っており、循環器系において重要な役割を果たします。

内皮細胞の移動の促進

This compoundのもう1つの用途は、内皮細胞の移動の促進です {svg_6}. これは、血管新生中に血管ネットワークが形成される際の重要なプロセスです。

ケモアトラクタント機能

This compoundは、ケモアトラクタントとして機能し、単球と骨芽細胞の移動を誘導します {svg_7}. この機能は、免疫応答と骨の再構築において重要です。

特定の因子の放出の増加

This compoundは、内皮細胞からのフォン・ウィルブランド因子の放出とメタロプロテアーゼ活性を増加させます {svg_8}. これらの因子は、それぞれ正常な生理学的プロセスと病的なプロセスにおける血液凝固と細胞外マトリックスの分解において重要な役割を果たします。

作用機序

Target of Action

Human Vascular Endothelial Growth Factor 165 (VEGF165) is a potent mediator of both angiogenesis and vasculogenesis in the fetus and adult . It primarily targets two tyrosine-kinase receptors, VEGFR-1 (flt-1) and VEGFR-2 (flk-1/KDR), which are expressed almost exclusively on endothelial cells . VEGF165 is the only splice variant that binds to co-receptors NRP-1 and NRP-2, which function to enhance VEGFR2 signaling .

Mode of Action

VEGF165 interacts with its targets by binding to heparan sulfate, which results in its retention on the cell surface and in the extracellular matrix . This binding leads to the activation of several pathways, including PI3K/Akt, p38 MAPK, FAK, and paxillin . These pathways are crucial for the regulation of angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .

Biochemical Pathways

The activation of the PI3K/Akt, p38 MAPK, FAK, and paxillin pathways by VEGF165 has downstream effects that promote angiogenesis and vascular permeability . These pathways also play a role in endothelial cell survival, growth, and migration . The expression of the VEGFA gene, which encodes VEGF165, is upregulated via hypoxia, estrogen, and NF-κB pathways .

Pharmacokinetics

It is known that vegf165 is a disulfide-linked homodimeric protein consisting of two 165 amino acid polypeptide chains . It has a predicted molecular weight of 19.2 kDa and migrates as an approximately 28.3 kDa band in SDS-PAGE under reducing conditions due to glycosylation .

Result of Action

The action of VEGF165 results in the proliferation and survival of endothelial cells, promoting angiogenesis and vascular permeability . This makes VEGF165 a crucial regulator of blood vessel development and tissue repair . It also has implications in various physiological and pathological processes, including the development of therapeutic strategies for diseases such as cancer .

Action Environment

The action of VEGF165 can be influenced by various environmental factors. For instance, hypoxia, inflammatory cytokines, and oncogenes can induce the expression of the VEGFA gene . Furthermore, the bioactivity of VEGF165 can be prolonged in cell culture . .

将来の方向性

Research on VEGF165 is ongoing, with studies exploring its role in wound healing , its unique secretion characteristics , and its potential therapeutic applications in treating wound healing disorders . Understanding VEGF trafficking can reveal additional means by which tumor vascularization can be inhibited by pharmacological interventions .

生化学分析

Biochemical Properties

HUMAN VEGF165 is a glycosylated homodimer with a molecular weight of approximately 45 kDa. It is known for its ability to stimulate the proliferation, migration, and formation of endothelial cells. HUMAN VEGF165 interacts with several key biomolecules, including VEGF receptors (VEGFR1 and VEGFR2), heparan sulfate proteoglycans, and neuropilins. These interactions are essential for its angiogenic activity. For instance, binding to VEGFR2 activates downstream signaling pathways that promote endothelial cell survival and proliferation .

Cellular Effects

HUMAN VEGF165 exerts significant effects on various cell types, particularly endothelial cells. It promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation. Additionally, HUMAN VEGF165 enhances vascular permeability and supports the survival of endothelial cells under hypoxic conditions. It also influences cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, HUMAN VEGF165 binds to its receptors VEGFR1 and VEGFR2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. These cascades include the activation of the PI3K/AKT pathway, which promotes cell survival, and the MAPK pathway, which stimulates cell proliferation. HUMAN VEGF165 also interacts with co-receptors like neuropilins, enhancing its signaling efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HUMAN VEGF165 can vary over time. It has been observed that HUMAN VEGF165 maintains its stability and biological activity for extended periods when stored under appropriate conditions. Repeated freeze-thaw cycles can lead to degradation and loss of activity. Long-term studies have shown that HUMAN VEGF165 can induce sustained angiogenic responses in vitro and in vivo, contributing to prolonged vascular growth and remodeling .

Dosage Effects in Animal Models

The effects of HUMAN VEGF165 in animal models are dose-dependent. At lower doses, it promotes angiogenesis and enhances tissue repair without significant adverse effects. At higher doses, HUMAN VEGF165 can lead to excessive vascular permeability and edema. In some cases, high doses have been associated with the formation of abnormal blood vessels and potential toxicity. Therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

HUMAN VEGF165 is involved in several metabolic pathways related to angiogenesis. It activates the PI3K/AKT and MAPK pathways, which are critical for endothelial cell survival, proliferation, and migration. Additionally, HUMAN VEGF165 influences the expression of various genes involved in vascular development and remodeling. It also interacts with enzymes and cofactors that regulate its activity and stability .

Transport and Distribution

Within cells and tissues, HUMAN VEGF165 is transported and distributed through interactions with specific transporters and binding proteins. It binds to heparan sulfate on the cell surface and in the extracellular matrix, facilitating its retention and localized activity. HUMAN VEGF165 is also internalized through receptor-mediated endocytosis, allowing it to exert its effects within the cell .

Subcellular Localization

HUMAN VEGF165 is primarily localized on the cell surface and in the extracellular matrix. It is secreted via a pathway involving the endoplasmic reticulum and Golgi apparatus. The glycosylation of HUMAN VEGF165 in the Golgi is essential for its proper secretion and function. Additionally, HUMAN VEGF165 can be shed from the plasma membrane, contributing to its availability in the extracellular environment .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for HUMAN VEGF165 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (including Arg, Asn, Asp, Cys, Gln, Glu, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Tyr, and Val)", "Resin (polystyrene cross-linked with 1% divinylbenzene)", "Coupling reagents (such as HBTU, HATU, or PyBOP)", "Cleavage reagents (such as trifluoroacetic acid)", "Protecting groups (such as t-butyl for Asp and Glu side chains, and trityl for Cys side chains)" ], "Reaction": [ "Loading of the first amino acid onto the resin", "Fmoc deprotection using piperidine", "Coupling of the next Fmoc-protected amino acid using a coupling reagent", "Repeating steps 2-3 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Removal of protecting groups using appropriate reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using mass spectrometry and other analytical techniques" ] }

CAS番号

127464-60-2

分子式

NULL

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。